molecular formula C8H10ClN3 B1403611 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride CAS No. 1432754-52-3

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

Cat. No. B1403611
CAS RN: 1432754-52-3
M. Wt: 183.64 g/mol
InChI Key: IQHBSWJOZDDAIR-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is a chemical compound with the CAS RN®: 1432754-52-3 . It is used as a reagent in various research and development applications .


Molecular Structure Analysis

The molecular formula of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride is C8H9N3 . The InChI code is 1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H .

Scientific Research Applications

Medicinal Chemistry

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the development of molecules with potential therapeutic effects. The compound’s reactivity allows for selective modifications, enabling the creation of derivatives that can be assessed for pharmacological activity .

Pharmacology

In pharmacology, this compound is explored for its potential role in drug discovery. It may be involved in the synthesis of small molecule inhibitors targeting specific receptors or enzymes within biological pathways. The hydrochloride salt form aids in the solubility and stability of the compound, which is crucial for in vitro and in vivo studies .

Neuroscience

Neuroscience research can benefit from 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride due to its potential to modulate neurological pathways. Derivatives of this compound could influence neurotransmitter systems, providing insights into the treatment of neurological disorders or contributing to the understanding of neural function .

Materials Science

In the field of materials science, this compound’s derivatives could be used to develop new materials with unique electrical or optical properties. Its molecular structure might contribute to the formation of novel polymers or contribute to the design of organic semiconductors .

Biology

Biological applications include using this compound as a building block for bioconjugation in the study of protein interactions and cellular processes. Its reactive amine group can be linked to biomolecules or fluorescent tags, aiding in the visualization and analysis of biological systems .

Chemistry

Chemists utilize 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride for various synthetic applications. It can act as a precursor in the synthesis of complex organic molecules. Its incorporation into larger structures is valuable for studying reaction mechanisms and developing new synthetic methodologies .

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride could involve further exploration of its potential as an immunomodulator targeting JAK3 . Additionally, it could be used in the synthesis of novel compounds with potential therapeutic applications .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;/h1-3,5H,4,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHBSWJOZDDAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride

CAS RN

267876-36-8
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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